molecular formula C12H16ClNO2 B13198241 2-Chloro-N-(3-ethoxy-5-methylphenyl)propanamide

2-Chloro-N-(3-ethoxy-5-methylphenyl)propanamide

Cat. No.: B13198241
M. Wt: 241.71 g/mol
InChI Key: QSALUAQMHKCIRY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-ethoxy-5-methylphenyl)propanamide typically involves the reaction of 3-ethoxy-5-methylphenylamine with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-ethoxy-5-methylphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-(3-ethoxy-5-methylphenyl)propanamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-ethoxy-5-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-methylphenyl)propanamide
  • 2-Chloro-N-(4-ethoxyphenyl)propanamide
  • 2-Chloro-N-(3-methoxyphenyl)propanamide

Uniqueness

2-Chloro-N-(3-ethoxy-5-methylphenyl)propanamide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

2-chloro-N-(3-ethoxy-5-methylphenyl)propanamide

InChI

InChI=1S/C12H16ClNO2/c1-4-16-11-6-8(2)5-10(7-11)14-12(15)9(3)13/h5-7,9H,4H2,1-3H3,(H,14,15)

InChI Key

QSALUAQMHKCIRY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)NC(=O)C(C)Cl)C

Origin of Product

United States

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